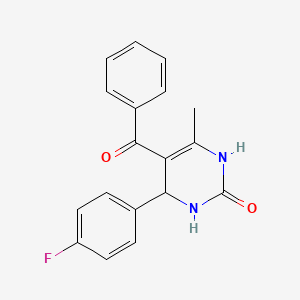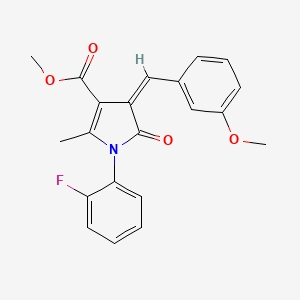
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as BFM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BFM-1 is a pyrimidine derivative that has been synthesized through a specific method, which will be discussed in This paper will also explore the scientific research applications of BFM-1, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
作用機序
The mechanism of action of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can alter gene expression patterns and induce apoptosis in cancer cells.
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. By inhibiting PKC, 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce the activation of certain pathways that contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. In cancer cells, 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can induce apoptosis, inhibit cell proliferation, and enhance the effects of chemotherapy drugs. In animal models of neurological disorders, 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce the damage caused by ischemic stroke, improve cognitive function and memory, and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is its high purity and yield, which makes it a suitable compound for research purposes. Additionally, 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is its potential applications in combination therapy for cancer treatment. 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to enhance the effects of chemotherapy drugs, and further research could explore its potential in combination with other drugs.
Another area of interest is the development of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone analogs that could have improved efficacy and reduced toxicity. Additionally, further research could explore the potential applications of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in the treatment of other neurological disorders, such as Parkinson's disease.
Conclusion:
In conclusion, 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been synthesized through a specific method, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research have been explored in this paper. 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has shown promising results in cancer treatment and the treatment of neurological disorders, and further research could lead to its development as a potential therapeutic agent.
合成法
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been synthesized through a specific method that involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with urea to form 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. The synthesis of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been optimized to ensure high yields and purity, making it a suitable compound for research purposes.
科学的研究の応用
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its anticancer properties. 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to enhance the effects of chemotherapy drugs, making it a potential candidate for combination therapy.
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has also been studied for its potential applications in the treatment of neurological disorders. It has been found to have neuroprotective effects and can reduce the damage caused by ischemic stroke. Additionally, 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-15(17(22)13-5-3-2-4-6-13)16(21-18(23)20-11)12-7-9-14(19)10-8-12/h2-10,16H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZGURAPHGHFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-6-methyl-5-(phenylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126793.png)

![11-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5126801.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5126811.png)
![1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126822.png)
![3-(4-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5126830.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)

![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
